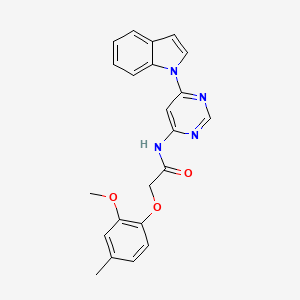
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide: is a complex organic compound featuring an indole moiety fused to a pyrimidine ring, and an acetamide group linked to a methoxyphenol moiety3-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE - DrugBank Online
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core, followed by the introduction of the pyrimidine ring, and finally the attachment of the acetamide and methoxyphenol groups. Common synthetic routes may include:
Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis or by cyclization of tryptamine derivatives.
Pyrimidine Formation: The pyrimidine ring can be constructed using reactions such as the Biginelli reaction or by cyclization of amidine and β-keto ester derivatives.
Acetamide and Methoxyphenol Attachment: The final steps involve the coupling of the indole-pyrimidine core with the acetamide and methoxyphenol groups, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry, automated synthesis platforms, and the use of catalysts to improve yields and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed on the indole or methoxyphenol moieties to introduce functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the acetamide group.
Substitution: Substitution reactions can be employed to replace hydrogen atoms on the indole or pyrimidine rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated indoles, quinones, and carboxylic acids.
Reduction Products: Reduced pyrimidines and amides.
Substitution Products: Halogenated indoles, alkylated pyrimidines, and substituted acetamides.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It may be used in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The indole and pyrimidine rings can interact with various enzymes and receptors in biological systems.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
Indole Derivatives: Other indole derivatives with similar structures and biological activities.
Pyrimidine Derivatives: Compounds containing pyrimidine rings with various substituents.
Acetamide Derivatives: Acetamide compounds with different aromatic groups.
Uniqueness: This compound is unique due to its specific combination of indole, pyrimidine, and acetamide groups, which may confer distinct biological and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-7-8-18(19(11-15)28-2)29-13-22(27)25-20-12-21(24-14-23-20)26-10-9-16-5-3-4-6-17(16)26/h3-12,14H,13H2,1-2H3,(H,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVLOUDBGBCWFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
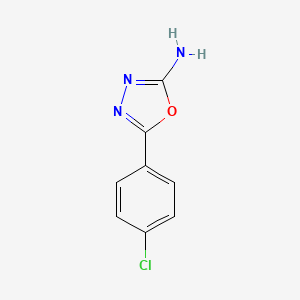
![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)
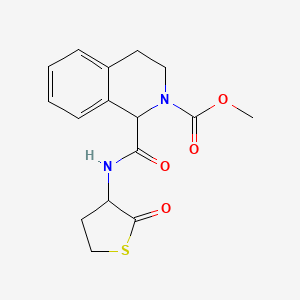
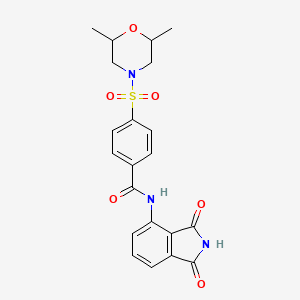
![ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2415135.png)

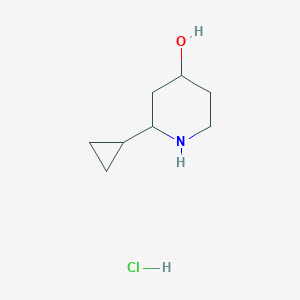
![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2415142.png)
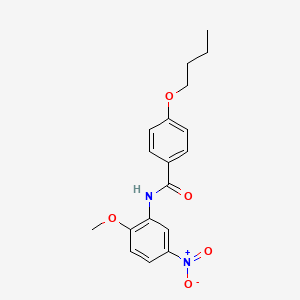
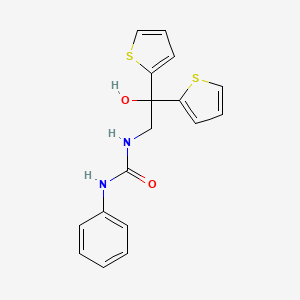
![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)

![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
